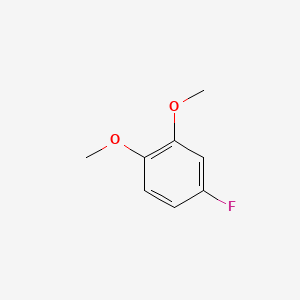
2-Ethyl-9,10-bis(phenylethynyl)anthracene
Overview
Description
2-Ethyl-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon. It is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .
Molecular Structure Analysis
9,10-Bis(phenylethynyl)anthracene (BPEA) is one of the most efficient fluorescent polyacenes. BPEA has a high quantum yield, good solubility in a wide variety of solvents, with stable chemical and thermal properties . The fundamental feature of BPEA is that the energy (ES1) of the first singlet excited state (S1) is twice of that (ET1) of the first triplet state (T1), with respect to the electronic ground state .Chemical Reactions Analysis
A series of anthracene-based derivatives, namely, 9-(4-phenyl)anthracene (1), 9-(4-phenylethynyl)-anthracene (2) and 9,10-bis(phenylethynyl)anthracene (3), was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Physical And Chemical Properties Analysis
9,10-Bis(phenylethynyl)anthracene (BPEA) is an aromatic hydrocarbon with the chemical formula C30H18 . It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2-Ethyl-9,10-bis(phenylethynyl)anthracene: is utilized as a dopant in organic semiconductors for OLEDs . Its high quantum efficiency and strong fluorescence make it an excellent candidate for enhancing the light-emitting properties of OLED devices. This application is crucial for developing more efficient and brighter displays for televisions, smartphones, and other electronic devices.
Chemiluminescence in Lightsticks
This compound is known for its role as a chemiluminescent fluorophore . It produces a ghostly green light when used in lightsticks, which are often employed in emergency signaling, entertainment, and scientific demonstrations. The high quantum efficiency of this compound ensures a bright and sustained luminescent output.
Photophysical Property Analysis
Researchers have synthesized various anthracene-based derivatives, including 2-Ethyl-9,10-bis(phenylethynyl)anthracene , to study their photophysical properties . These studies are fundamental for understanding how different substituents affect the optical properties of these compounds, which is essential for designing new materials with desired luminescent characteristics.
Thermoresponsive Luminescent Materials
The compound’s ability to exhibit thermoresponsive luminescence has been explored by introducing a cyclic structure to luminophores . This property is significant for creating materials that change their emission color in response to temperature changes, which can be used in sensors and other temperature-sensitive applications.
Electrochemical Property Research
Investigations into the electrochemical properties of anthracene derivatives have shown that 2-Ethyl-9,10-bis(phenylethynyl)anthracene and its related compounds have varying HOMO-LUMO energy gaps . This research is vital for the development of new materials for electronic and optoelectronic applications, where control over these properties is crucial.
Crystal Structure Analysis
The crystal structure of cyclophanes featuring the 2-Ethyl-9,10-bis(phenylethynyl)anthracene group has been reported, providing insights into the correlation between molecular packing and luminescent properties . This analysis is important for the design of new luminescent materials with specific responses to external stimuli.
High Thermal Stability Materials
Anthracene derivatives, including 2-Ethyl-9,10-bis(phenylethynyl)anthracene , exhibit high thermal stability . This characteristic is essential for materials used in high-temperature environments, such as in aerospace or automotive industries, where they can function without degradation.
Mechanism of Action
Conjugated molecules with phenylethynyl building blocks are usually characterized by torsional disorder at room temperature. They are much more rigid in the electronic excited state due to conjugation . As a consequence, the electronic absorption and emission spectra do not present a mirror-image relationship .
Safety and Hazards
9,10-Bis(phenylethynyl)anthracene (BPEA) is an irritant (Xi). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves and eye/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-ethyl-9,10-bis(2-phenylethynyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22/c1-2-24-17-20-31-29(21-18-25-11-5-3-6-12-25)27-15-9-10-16-28(27)30(32(31)23-24)22-19-26-13-7-4-8-14-26/h3-17,20,23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNQYWZDLPDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314305 | |
| Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-9,10-bis(phenylethynyl)anthracene | |
CAS RN |
53158-83-1 | |
| Record name | 53158-83-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53158-83-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



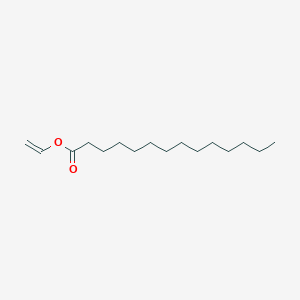



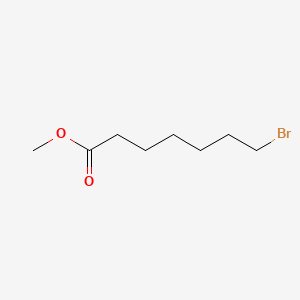
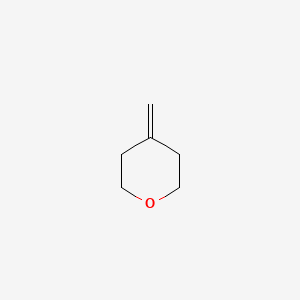

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
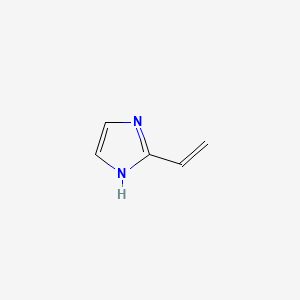
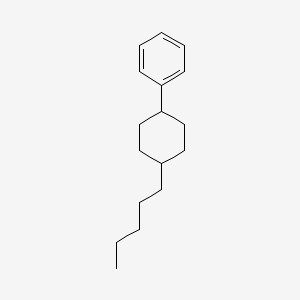

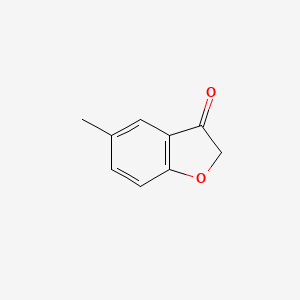
![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)
